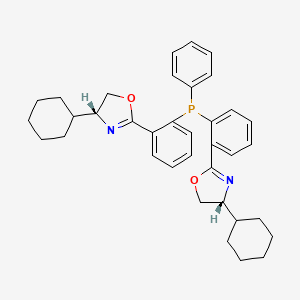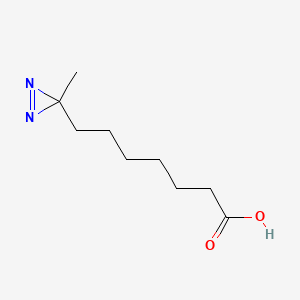
Methyl (R)-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a Boc-protected amino group, a fluorinated aromatic ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then esterified using methanol and a suitable catalyst like sulfuric acid.
Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluorine and nitro groups through electrophilic aromatic substitution reactions using reagents like fluorine gas and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Hydrolysis of Ester Group: Carboxylic acid derivative.
Substitution of Fluorine: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as those involving amino acids or aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-(Boc-amino)-3-(4-nitrophenyl)propanoate: Lacks the fluorine atom.
Methyl ®-2-(Boc-amino)-3-(3-fluorophenyl)propanoate: Lacks the nitro group.
Methyl ®-2-(Boc-amino)-3-(3-chloro-4-nitrophenyl)propanoate: Contains a chlorine atom instead of fluorine.
Uniqueness
Methyl ®-2-(Boc-amino)-3-(3-fluoro-4-nitrophenyl)propanoate is unique due to the combination of its Boc-protected amino group, fluorinated aromatic ring, and nitro group
Propriétés
Formule moléculaire |
C15H19FN2O6 |
|---|---|
Poids moléculaire |
342.32 g/mol |
Nom IUPAC |
methyl 3-(3-fluoro-4-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19FN2O6/c1-15(2,3)24-14(20)17-11(13(19)23-4)8-9-5-6-12(18(21)22)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20) |
Clé InChI |
ZHQYWKSPXFLQNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


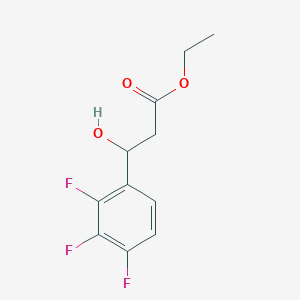
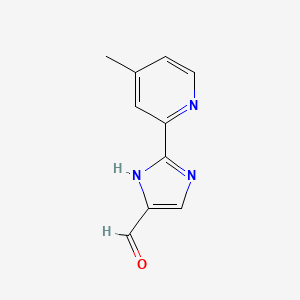
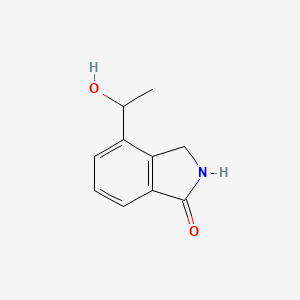

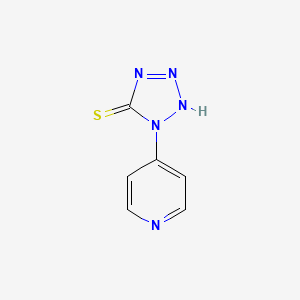
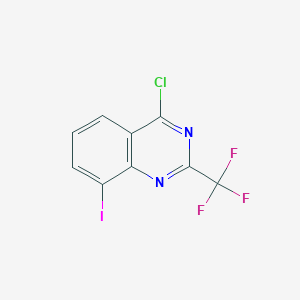
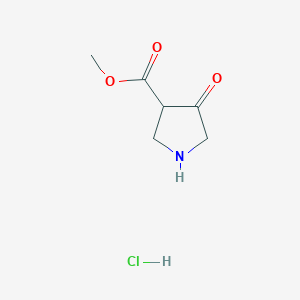
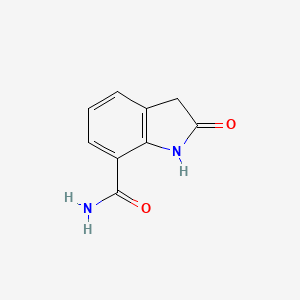
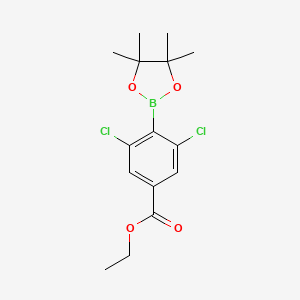
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)

